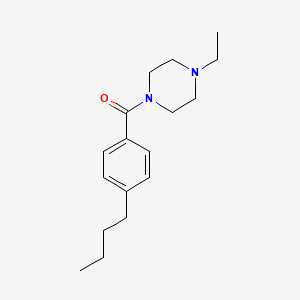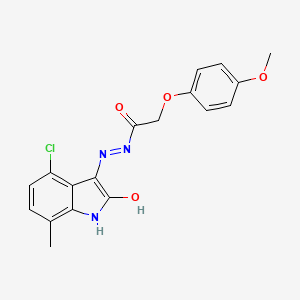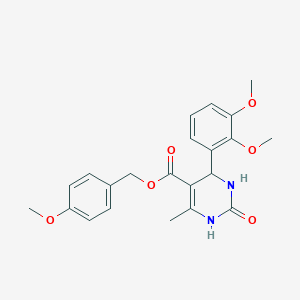![molecular formula C16H21N3O B4973070 N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide, also known as VUF10166, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用机制
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide exerts its effects by modulating the activity of G protein-coupled receptors, ion channels, and enzymes involved in various signaling pathways. It has been shown to act as an antagonist of the histamine H3 receptor and the cannabinoid CB1 receptor, which are involved in the regulation of neurotransmitter release and synaptic plasticity. It has also been shown to inhibit the activity of phosphodiesterase 10A, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target receptor or enzyme. In neuropharmacology, it has been shown to enhance the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, by modulating the activity of the histamine H3 receptor and the cannabinoid CB1 receptor. In cancer research, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In cardiovascular research, it has been shown to induce vasodilation and reduce blood pressure by modulating the activity of ion channels involved in the regulation of vascular tone.
实验室实验的优点和局限性
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, it also has some limitations, including its relatively high cost, limited availability, and potential for off-target effects.
未来方向
There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide, including:
1. Investigating its potential as a therapeutic agent for various neurological disorders, such as schizophrenia, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action and potential therapeutic applications in cancer research, particularly in combination with other anticancer agents.
3. Investigating its potential as a vasodilator and its mechanism of action in cardiovascular research, particularly in the context of hypertension and heart failure.
4. Developing novel analogs and derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating its potential as a modulator of the gut-brain axis and its role in the regulation of gastrointestinal function and behavior.
合成方法
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide can be synthesized using various methods, including the reaction of 4-propylbenzoic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has been extensively studied for its potential applications in various fields of research, including neuropharmacology, cancer research, and cardiovascular research. In neuropharmacology, it has been shown to modulate the activity of G protein-coupled receptors, such as the histamine H3 receptor and the cannabinoid CB1 receptor, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular research, it has been studied for its potential as a vasodilator and for its ability to modulate the activity of ion channels involved in the regulation of cardiac function.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-4-14-5-7-15(8-6-14)16(20)18-9-3-11-19-12-10-17-13-19/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVYXRAZIJTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973007.png)

![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![2-(4-ethyl-1-piperazinyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4973028.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
